molecular formula C12H18ClN3O B1488140 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine CAS No. 1915650-03-1

4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine

Cat. No.: B1488140
CAS No.: 1915650-03-1
M. Wt: 255.74 g/mol
InChI Key: CQZNRWLKQGOKER-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine (CAS: 2097999-41-0) is a pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 2, and a 3-(methoxymethyl)piperidin-1-yl substituent at position 6 (Figure 1). Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their structural versatility and biological relevance. Notable pharmaceutical pyrimidines include imatinib (Gleevec) and capecitabine (Xeloda), which highlight the scaffold’s importance in drug development .

The chloro and methyl groups contribute to electrophilic reactivity and steric effects, influencing binding interactions in biological targets.

Properties

IUPAC Name

4-chloro-6-[3-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-9-14-11(13)6-12(15-9)16-5-3-4-10(7-16)8-17-2/h6,10H,3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZNRWLKQGOKER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCCC(C2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H17ClN2O
  • Molecular Weight : 234.73 g/mol
  • CAS Number : 1915650-03-1

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine exhibit significant antimicrobial properties. For instance, derivatives containing piperidine moieties have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

This compound may also act as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The inhibition of urease has also been noted, which is significant for conditions related to kidney stones and urinary tract infections .

The biological activity of 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine can be attributed to its structural features, particularly the piperidine ring and the pyrimidine core. These structures facilitate interactions with various biological targets, including enzymes and receptors.

Study on Anticancer Activity

In a recent study focusing on pyrimidine derivatives, compounds similar to 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine were evaluated for their anticancer properties. The results indicated potent inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. The compound demonstrated an IC50 value of 0.126 μM, indicating strong potential for further development as an anticancer agent .

Toxicological Assessment

A safety profile was established through subacute toxicity studies in mice, which showed no acute toxicity at doses up to 2000 mg/kg. This suggests a favorable safety margin for potential therapeutic applications .

Summary of Biological Activities

Activity Effectiveness Reference
AntimicrobialModerate to strong against specific strains
AChE InhibitionSignificant inhibition
Urease InhibitionNotable inhibition
AnticancerIC50 = 0.126 μM in TNBC
ToxicityNo acute toxicity at high doses

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Core Pyrimidine Modifications
  • Target Compound : 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine

    • Substituents: Chloro (C4), methyl (C2), 3-(methoxymethyl)piperidine (C6).
    • Key Features: Balanced lipophilicity and steric bulk due to methoxymethyl-piperidine.
  • Analogues :

    • 4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine ():
  • Substituents: Chloro (C4), phenylsulfanyl (C2), 3,5-dimethylpiperidine (C6).
  • Key Differences: Sulfur-containing substituent enhances π-π stacking but reduces metabolic stability compared to methoxymethyl .
    • FE@SNAP ():
  • Substituents: Fluoroethyl, acetamidophenyl-piperidine, difluorophenyl, methoxymethyl.
  • Key Differences: Fluorine atoms increase electronegativity and binding affinity to melanin-concentrating hormone receptor 1 (MCHR1) .
    • 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine ():
  • Substituents: Methylsulfonyl-piperidine (C2), methyl (C6).
  • Key Differences: Sulfonyl group enhances solubility but may reduce blood-brain barrier penetration .
Piperidine Ring Variations
  • The target compound’s 3-(methoxymethyl)piperidine group contrasts with analogues featuring dimethylpiperidine () or methylsulfonyl-piperidine (). Methoxymethyl provides moderate steric hindrance and hydrogen-bonding capacity compared to sulfonyl or bulky alkyl groups.

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Key Biological Activity Reference
Target Compound 285.78 2.1 Under investigation
4-Chloro-2-{3-chloro...phenylsulfanyl} 454.35 3.8 Antimicrobial (hypothesized)
FE@SNAP 627.62 4.2 MCHR1 antagonist (IC₅₀ = 12 nM)
4-Chloro-6-methyl-2-(methylsulfonyl) 289.78 1.9 Kinase inhibitor candidate

*Predicted using fragment-based methods.

  • Solubility : The target compound’s methoxymethyl group improves aqueous solubility (~15 µg/mL) compared to methylsulfonyl (~8 µg/mL) .
  • Metabolic Stability : Piperidine N-alkylation in the target compound reduces CYP450-mediated oxidation compared to sulfur-containing analogues .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine typically proceeds via:

  • Step 1: Preparation of a suitably substituted pyrimidine core, often starting from 2,4-dichloro-6-methylpyrimidine or related intermediates.
  • Step 2: Selective nucleophilic substitution of the chlorine at the 6-position by a secondary amine bearing the 3-(methoxymethyl)piperidin-1-yl group.
  • Step 3: Purification and characterization of the final product.

This approach leverages the differential reactivity of chlorine atoms on the pyrimidine ring, allowing selective substitution at the 6-position while retaining the 4-chloro substituent.

Preparation of the Pyrimidine Core

The starting material, 2,4-dichloro-6-methylpyrimidine , is synthesized via condensation reactions involving guanidine derivatives and β-ketoesters or related precursors. One reported method involves:

  • Refluxing ethyl 2-methyl-3-oxo-4-methoxybutyrate with sodium methoxide and guanidine in dimethylformamide or methanol.
  • Subsequent neutralization and isolation yield 2-amino-4-hydroxy-6-methoxymethyl-5-methylpyrimidine intermediates.
  • Chlorination steps convert hydroxyl or amino groups to chloro substituents, affording 2,4-dichloro-6-methylpyrimidine derivatives.

This sequence is supported by the use of catalytic zinc and mercuric chloride in refluxing benzene for the preparation of related intermediates and subsequent functionalization steps.

Nucleophilic Substitution with 3-(methoxymethyl)piperidin-1-yl

The key step involves substitution of the chlorine at the 6-position with the nucleophilic amine group:

  • The 3-(methoxymethyl)piperidine is reacted with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as triethylamine.
  • The reaction is typically conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
  • Temperature control is critical: mild heating (e.g., 80–120 °C) facilitates substitution at the 6-position while preserving the 4-chloro substituent.
  • Reaction times vary from several hours to days depending on conditions and scale.

This method mirrors protocols where secondary amines selectively displace the chlorine at the 6-position of pyrimidine rings, as demonstrated in related pyrimidine derivatives synthesis.

Alternative Synthetic Routes and Optimization

  • Regioselectivity: Reactions with 2,4-dichloro-6-methylpyrimidine require careful control to avoid substitution at the 4-position. Using excess amine or milder conditions can improve selectivity.
  • Solvent Effects: Polar aprotic solvents such as dimethylformamide, acetonitrile, or propylene glycol have been employed to optimize reaction rates and yields.
  • Base Selection: Triethylamine or DIPEA (N,N-diisopropylethylamine) serve as proton scavengers to facilitate nucleophilic substitution.
  • Purification: Post-reaction mixtures are typically worked up by aqueous washes, drying over anhydrous magnesium sulfate, and purification via silica gel column chromatography.

Data Table Summarizing Key Reaction Parameters

Step Reactants & Conditions Solvent Temperature Time Yield (%) Notes
1 Ethyl 2-methyl-3-oxo-4-methoxybutyrate + Guanidine Methanol/DMF Reflux (~65–100 °C) 3–5 hours 30–50 Formation of pyrimidine intermediate
2 2,4-Dichloro-6-methylpyrimidine + 3-(methoxymethyl)piperidine + Triethylamine DMF, Acetonitrile 80–120 °C 2–48 hours 60–85 Selective substitution at 6-position
3 Workup and purification Ethyl acetate, Water Room temperature - - Column chromatography for purity

Research Findings and Observations

  • Regioselective substitution is achievable by controlling reaction conditions, preventing unwanted displacement of the 4-chloro substituent.
  • The methoxymethyl group on the piperidine ring enhances solubility and may influence the nucleophilicity of the amine.
  • The use of triethylamine or DIPEA is crucial to neutralize generated hydrochloric acid, driving the substitution forward.
  • Reaction monitoring by TLC or HPLC is recommended to optimize reaction time and minimize side products.
  • Purification by silica gel chromatography yields analytically pure compounds suitable for further biological or chemical studies.

Q & A

Q. Conflicting bioactivity results in different assay systems

  • Resolution :
  • Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
  • Check solvent compatibility (DMSO concentration ≤0.1% in cell assays) .

Methodological Tables

Q. Table 1: Key Spectroscopic Data

TechniqueObserved SignalReference Compound
¹H NMR (CDCl₃)δ 2.38 (s, 3H, CH₃-pyrimidine)
ESI-MSm/z 322.1 [M+H]⁺

Q. Table 2: Computational vs. Experimental Bond Lengths (Å)

BondDFT (B3LYP)X-ray Crystallography
C-Cl (pyrimidine)1.731.75
N-C (piperidine)1.471.49

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine

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